molecular formula C15H23ClN2O2 B8026287 Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B8026287
M. Wt: 298.81 g/mol
InChI Key: QONCGPCVGOORRC-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-(aminomethyl)-4-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an organic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced forms of the compound with fewer double bonds or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-methylpiperidine-1-carboxylate
  • 3-(Aminomethyl)-4-methylpiperidine
  • Benzyl 3-(aminomethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate hydrochloride is unique due to the presence of both the benzyl and aminomethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

benzyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-7-8-17(10-14(12)9-16)15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCGPCVGOORRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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